Product packaging for Benzo[d]thiazol-2-ylmethanesulfonamide(Cat. No.:)

Benzo[d]thiazol-2-ylmethanesulfonamide

Cat. No.: B13610331
M. Wt: 228.3 g/mol
InChI Key: DOCQHLHWQVWHRA-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethanesulfonamide is a chemical compound of significant interest in medicinal chemistry research, centered on the versatile benzo[d]thiazole scaffold. This heterocyclic system is recognized for its diverse pharmacological potential, making it a valuable building block for developing new therapeutic agents. Researchers investigate this and related sulfonamide-containing benzothiazoles primarily in the context of neuroscientific and infectious disease studies. In antimicrobial research, sulfonamide-functionalized benzothiazole derivatives have demonstrated promising activity against various bacterial strains, including Staphylococcus aureus . The mechanism of action for such compounds is often explored through their potential to inhibit key bacterial enzymes like dihydropteroate synthase (DHPS), a known target for sulfonamide drugs . Furthermore, the benzothiazole core is a prominent feature in the search for new central nervous system (CNS) active compounds. Structurally similar benzo[d]thiazole derivatives have shown potent effects in standard anticonvulsant models, such as the Maximal Electroshock Seizure (MES) test, with some compounds exhibiting protective indices higher than those of standard reference drugs . The mechanism for such activity may involve interactions with key neurotransmitter systems; related compounds have been shown to increase the concentrations of serotonin and norepinephrine, suggesting a potential avenue for investigating antidepressant mechanisms . This product is intended for research and further chemical characterization in a laboratory setting. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2S2 B13610331 Benzo[d]thiazol-2-ylmethanesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethanesulfonamide

InChI

InChI=1S/C8H8N2O2S2/c9-14(11,12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H2,9,11,12)

InChI Key

DOCQHLHWQVWHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzo D Thiazol 2 Ylmethanesulfonamide Analogues

Established Strategies for Constructing the Benzothiazole (B30560) Sulfonamide Core

Unified Approaches via S-Oxidation and S-N Coupling

A prevalent strategy for the synthesis of benzothiazole sulfonamides involves a two-step sequence of S-N coupling followed by oxidation. theses.cz This approach typically begins with the reaction of a 2-mercaptobenzothiazole (B37678) derivative with an appropriate amine to form a sulfenamide (B3320178) intermediate. Subsequent oxidation of the sulfur atom to the hexavalent state furnishes the desired sulfonamide.

Another unified approach involves an oxidative coupling reaction. For instance, the reaction of a suitable precursor in the presence of an oxidizing agent can facilitate the direct formation of the sulfonamide linkage. The reaction conditions, including the choice of oxidant and solvent, are crucial for achieving high yields and selectivity. Mechanistic considerations suggest the possibility of different pathways, including the formation of an N-bromo intermediate when using certain brominating agents in a nucleophilic co-solvent like ethanol (B145695). theses.cz

SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) Chemistry in Benzothiazole Sulfonamide Synthesis

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for the rapid and efficient synthesis of sulfonamides. nih.gov This methodology relies on the high reactivity of sulfonyl fluorides (R-SO₂F) with a wide range of nucleophiles, including amines. The SuFEx reaction is characterized by its high efficiency, broad functional group tolerance, and often metal-free reaction conditions. ccspublishing.org.cn

In the context of benzothiazole sulfonamide synthesis, a precursor bearing a sulfonyl fluoride group can be reacted with an amino-functionalized benzothiazole, or vice versa. This strategy allows for the modular assembly of complex molecules and has been successfully applied in the discovery of bioactive compounds. nih.govbohrium.com The stability of sulfonyl fluorides compared to sulfonyl chlorides makes them versatile and reliable reagents for constructing sulfonamide linkages. ccspublishing.org.cn

Reagent TypeDescriptionKey Features
Sulfonyl Fluoride (R-SO₂F)An electrophilic partner in the SuFEx reaction.High reactivity, stability, and selectivity towards nucleophiles.
Amine (R'-NH₂)A nucleophilic partner that displaces the fluoride ion.A wide variety of primary and secondary amines can be used.
Catalyst/PromoterOften not required, but bases can be used to facilitate the reaction.Reactions are typically fast and can be performed under mild conditions.

Nucleophilic Substitution Reactions for Precursor Derivatization

Nucleophilic substitution reactions are fundamental to the derivatization of benzothiazole precursors, enabling the introduction of various functional groups necessary for building the final sulfonamide structure. researchgate.net For example, 2-chlorobenzothiazole (B146242) can serve as a versatile precursor. The chlorine atom at the 2-position is susceptible to nucleophilic displacement by thiols, amines, and other nucleophiles, allowing for the introduction of the sulfur-containing moiety that will ultimately be transformed into the sulfonamide.

Furthermore, regioselective C-H functionalization of the benzothiazole ring system, followed by transformations such as borylation, can provide access to versatile building blocks. researchgate.net These functionalized intermediates can then undergo cross-coupling reactions or further substitutions to construct the desired sulfonamide analogues. The choice of reaction conditions and the nature of the nucleophile are critical for controlling the regioselectivity and achieving high yields.

Derivatization and Structural Modification of Benzo[d]thiazol-2-ylmethanesulfonamide Derivatives

Once the core benzothiazole sulfonamide structure is established, further derivatization is often necessary to explore structure-activity relationships and fine-tune the properties of the molecule. These modifications typically target the sulfonamide nitrogen or other reactive sites on the benzothiazole ring.

N-Alkylation and N-Arylation Strategies for Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group provides a convenient handle for introducing a wide range of substituents through N-alkylation and N-arylation reactions. nih.govnih.gov

N-Alkylation typically involves the deprotonation of the sulfonamide NH with a suitable base, followed by reaction with an alkyl halide. nih.gov A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and allylic halides, to introduce diverse alkyl chains. nih.gov

N-Arylation of sulfonamides can be achieved through several methods, including transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or transition-metal-free approaches using activated aryl electrophiles like o-silylaryl triflates in the presence of a fluoride source such as cesium fluoride. nih.govnih.govorganic-chemistry.org These methods allow for the introduction of various substituted and unsubstituted aryl groups, significantly expanding the structural diversity of the benzothiazole sulfonamide library. nih.gov

Reaction TypeReagentsKey Features
N-AlkylationBase (e.g., NaH, K₂CO₃), Alkyl Halide (R-X)Generally straightforward, allows for a wide range of alkyl groups.
N-Arylation (Transition-Metal Catalyzed)Palladium or Copper Catalyst, Ligand, Base, Aryl Halide/TriflateBroad scope, but requires careful optimization of reaction conditions.
N-Arylation (Transition-Metal Free)o-Silylaryl Triflate, CsFMild reaction conditions, avoids transition metal contamination. nih.govnih.gov

Formation of Amide and Thioamide Linkers via Coupling Reactions (e.g., DCC-mediated)

To further functionalize this compound derivatives, amide and thioamide linkers can be introduced through various coupling reactions. These linkers can connect the core structure to other chemical moieties, enabling the synthesis of more complex molecules.

Amide bond formation is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgchemistrysteps.com In a typical DCC-mediated coupling, the carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the byproduct, dicyclohexylurea (DCU). mdpi.com This method is widely used in peptide synthesis and can be applied to couple carboxylic acid-containing fragments to an amino-functionalized benzothiazole sulfonamide, or vice versa. nih.gov

Thioamide formation can be accomplished through various methods, including the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. Alternatively, thioamides can be synthesized directly. The oxidative cyclization of thioamides can also be a route to benzothiazole formation. researchgate.net In the context of derivatization, a pre-formed thioamide can be coupled to the benzothiazole sulfonamide core if appropriate functional groups are present. The thioamide moiety can introduce unique structural and electronic properties compared to its amide counterpart. mdpi.com

Combinatorial Chemistry Approaches for Diversified Library Synthesis

Combinatorial chemistry, particularly through solid-phase organic synthesis, offers a powerful strategy for generating large, diversified libraries of this compound analogues. This high-throughput approach is instrumental in exploring the chemical space around a core scaffold to identify compounds with desired properties. The fundamental principle involves immobilizing a key building block onto a solid support (resin) and subsequently treating it with a variety of reagents in a stepwise fashion to introduce structural diversity.

The synthesis of a focused library of this compound analogues can be initiated by anchoring a suitable precursor, such as 2-aminobenzothiazole (B30445) or a related structure, to a polymer resin. This immobilized core can then undergo a series of reactions. For instance, sulfonation followed by the introduction of a diverse set of amines can be performed. Each reaction vessel or well in a plate can be treated with a different amine, leading to a unique analogue. The use of automated synthesizers allows for the rapid and systematic creation of hundreds or thousands of distinct compounds.

This methodology facilitates not only the synthesis but also the purification process, as excess reagents and by-products can be washed away from the resin-bound product. The final compounds are then cleaved from the solid support for subsequent analysis. Solid-phase organic synthesis is a widely exploited area in the discovery of new pharmacologically active compounds and has been successfully applied to the synthesis of various sulfur-containing heterocycles. researchgate.net

Table 1: Illustrative Combinatorial Library Synthesis Scheme

This interactive table demonstrates a hypothetical combinatorial library generation from a common intermediate, showcasing how variations in two substituents (R¹ and R²) can lead to a diverse set of final compounds.

IntermediateReagent A (R¹)Reagent B (R²)Final Compound Structure
Resin-Bound BenzothiazoleMethylamineBenzenesulfonyl chlorideResin-N(Me)-SO₂-Ph
Resin-Bound BenzothiazoleEthylamineToluenesulfonyl chlorideResin-N(Et)-SO₂-Tol
Resin-Bound BenzothiazolePropylamine4-Chlorobenzenesulfonyl chlorideResin-N(Pr)-SO₂-Ph-Cl
Resin-Bound BenzothiazoleCyclohexylamineNaphthalenesulfonyl chlorideResin-N(Cy)-SO₂-Napth

Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) for Triazole-Fused Systems

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for synthesizing 1,2,3-triazole-fused or linked this compound systems. nih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for late-stage molecular diversification. nih.gov

The strategy involves the creation of two key synthons: an azide-functionalized this compound and a terminal alkyne. For example, 2-azidobenzo[d]thiazole can serve as a starting material, which can be synthesized from 2-aminobenzothiazole. nih.gov This azide (B81097) can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring that links the benzothiazole core to another chemical moiety. nih.gov This approach has been successfully used to synthesize novel (1H-1,2,3-triazol-1-yl)benzo[d]thiazoles. nih.gov

The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly polar unit that can participate in hydrogen bonding and dipole-dipole interactions. The merging of the benzothiazole and triazole pharmacophores can lead to compounds with unique chemical properties. nih.gov The synthesis of triazole-fused systems, where the triazole ring is annulated to the benzothiazole core, can also be achieved through intramolecular azide-alkyne cycloadditions of appropriately designed precursors. researchgate.net

Table 2: Representative CuAAC Reactions for Benzo[d]thiazole Analogues

The following table outlines examples of reactants used in CuAAC to generate diverse triazole-linked benzothiazole structures.

Benzothiazole PrecursorAlkyne PartnerCopper CatalystResulting Structure
2-Azidobenzo[d]thiazolePhenylacetyleneCuSO₄/Sodium Ascorbate2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzo[d]thiazole
6-Azido-N-methylbenzo[d]thiazole-2-sulfonamidePropargyl alcoholCu(I) salt6-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-methylbenzo[d]thiazole-2-sulfonamide
2-(Azidomethyl)benzo[d]thiazole1-Ethynyl-4-fluorobenzeneCu(I) salt2-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole

Exploration of Structural Modifications in Linker Length, Aryl Substitution, and Alkylamine Ring Size

Systematic structural modifications are crucial for fine-tuning the chemical and physical properties of this compound analogues. These modifications typically focus on three key areas: the linker connecting the benzothiazole core to the sulfonamide group, the substitution pattern on the aryl ring of the sulfonamide, and the size and nature of any attached alkylamine rings. nih.gov

Linker Length and Composition: The methanesulfonamide (B31651) moiety features a one-carbon linker (-CH₂-) between the benzothiazole C2 position and the sulfonamide group. Varying the length of this alkyl chain (e.g., to ethanesulfonamide (B75362) or propanesulfonamide) can alter the molecule's flexibility and the spatial orientation of the sulfonamide group relative to the benzothiazole core. Introducing heteroatoms (e.g., oxygen to form an ether linkage) or rigid units (e.g., a phenyl ring) into the linker can further modulate these properties.

Aryl Substitution: The aromatic ring of the benzenesulfonamide (B165840) portion of related molecules is a prime site for modification. Introducing various substituents (e.g., nitro, methyl, methoxy, halo groups) at the ortho, meta, or para positions can significantly influence the electronic properties of the molecule. mdpi.comnih.gov For example, electron-withdrawing groups like nitro can impact the acidity of the sulfonamide N-H proton, while bulky groups can introduce steric hindrance affecting its conformation. mdpi.com

The promising biological profile and synthetic accessibility of the benzothiazole scaffold have made it an attractive platform for the design and development of new derivatives through such structural modifications. nih.govresearchgate.net

Table 3: Impact of Structural Modifications on Molecular Properties

This table summarizes the types of structural modifications and their general effects on the properties of the resulting analogues.

Modification TypeExample VariationPotential Effect on Properties
Linker Length -CH₂- vs. -CH₂CH₂-Alters flexibility and spatial orientation
Aryl Substitution Phenyl vs. 4-NitrophenylModifies electronic distribution (pKa) and solubility
Aryl Substitution Phenyl vs. 2,6-DichlorophenylIntroduces steric bulk, influences conformation nih.gov
Alkylamine Ring Piperidine vs. PyrrolidineChanges bond angles and molecular shape
Alkylamine Ring Piperidine vs. MorpholineIntroduces heteroatom for potential hydrogen bonding

Optimization of Synthetic Pathways and Reaction Conditions for Research Scale Production

Optimizing synthetic pathways is essential for the efficient and reliable production of this compound and its analogues for research purposes. The goal is to maximize yield, purity, and reproducibility while minimizing reaction times, cost, and waste. Key parameters for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and purification methods.

A common synthetic route to sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov For instance, the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives has been achieved by reacting 2-aminothiazole (B372263) with various substituted benzenesulfonyl chlorides in distilled water with sodium acetate (B1210297) at elevated temperatures (80-85 °C) for several hours. nih.gov Optimization of this type of reaction for a this compound analogue would involve screening different bases (e.g., pyridine, triethylamine, potassium carbonate), solvents (e.g., dichloromethane, acetone, DMF), and temperatures to find the conditions that provide the highest yield and cleanest conversion.

Advanced Analytical and Spectroscopic Characterization in Benzo D Thiazol 2 Ylmethanesulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including the benzothiazole (B30560) framework. Through ¹H and ¹³C NMR, researchers can map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectra of benzothiazole derivatives, protons on the fused benzene (B151609) ring typically appear as multiplets in the aromatic region (approximately δ 7.0-8.5 ppm). mdpi.comjapsonline.comnih.gov The chemical shifts and coupling constants (J) of these protons provide definitive information about their relative positions on the ring. mdpi.com For instance, in N-(benzo[d]thiazol-2-yl)benzamide derivatives, the protons of the benzothiazole moiety are observed in distinct regions, allowing for clear assignment. japsonline.com Protons on substituent groups, such as the methylene (B1212753) (-CH₂) protons in the methanesulfonamide (B31651) group of the title compound, would be expected to appear as a singlet in a specific aliphatic region of the spectrum. ekb.eg

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the benzothiazole ring system resonate at characteristic chemical shifts, typically between δ 115 and 160 ppm. japsonline.commdpi.com The quaternary carbon atom at the C2 position, bonded to both sulfur and nitrogen, is often observed further downfield. japsonline.com Spectroscopic techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Benzothiazole Derivatives in DMSO-d₆

Compound Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N-(benzo[d]thiazol-2-yl)-nitrobenzamide 7.34-8.96 (aromatic protons), 13.15-13.33 (NH) 120.24-165.99 (aromatic, C=N, C=O carbons) mdpi.com
N-benzothiazol-2-yl benzamide (B126) 6.85-8.38 (aromatic protons), 8.75-9.08 (NH) 115.16-176.08 (aromatic, C=N, C=O carbons) japsonline.com
2-(Benzo[d]thiazol-2-ylthio)-N-sulfonyl acetamide 2.37 (CH₃), 4.49-4.59 (CH₂), 7.39-7.92 (aromatic), 11.89-12.5 (NH) 37.2 (CH₂), 123-155 (aromatic carbons) ekb.eg

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of newly synthesized compounds and for obtaining information about their elemental composition and structure.

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of moderately polar organic molecules like benzothiazole derivatives. It typically produces protonated molecules [M+H]⁺, allowing for the direct determination of the molecular mass. mdpi.comsemanticscholar.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental formula of a compound with a high degree of confidence. mdpi.com For example, the calculated mass for a protonated molecule can be compared to the experimentally found mass, with a small mass error (often in the ppm range) confirming the proposed chemical formula. mdpi.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural insights. By inducing fragmentation of a selected precursor ion, a characteristic pattern of product ions is generated. researchgate.net The analysis of these fragments helps to identify the different structural components of the molecule. For instance, studies on protonated benzothiazole sulfenamides, a related class of compounds, have shown characteristic rearrangements and fragmentation pathways that produce specific ions, aiding in their identification. researchgate.net

Table 2: Representative Mass Spectrometry Data for Benzothiazole Derivatives

Compound Ionization Method Observed Ion (m/z) Comment Reference
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide HRMS (ESI) 377.1128 [M+H]⁺ Corresponds to calculated mass of 377.1124 for C₂₂H₁₈FN₂OS⁺ mdpi.com
2-(Benzo[d]thiazol-2-ylthio)-N-tosylacetamide MS 378 [M]⁺ Molecular ion peak ekb.eg
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one MS (EI) 279 [M]⁺ Molecular ion peak nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

For a compound like Benzo[d]thiazol-2-ylmethanesulfonamide, IR spectroscopy would be expected to show characteristic absorption bands for the sulfonamide (SO₂NH) and benzothiazole groups. The sulfonamide group typically exhibits two distinct stretching vibrations for the S=O bonds, one asymmetric (around 1350-1300 cm⁻¹) and one symmetric (around 1160-1120 cm⁻¹). japsonline.com The N-H stretching vibration of the sulfonamide would appear in the region of 3400-3200 cm⁻¹. ekb.eg

The benzothiazole ring itself gives rise to several characteristic bands. The C=N stretching vibration is typically observed around 1600-1550 cm⁻¹. mdpi.comnih.gov Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching is found above 3000 cm⁻¹. nih.gov The C-S bond vibration is usually weaker and found at lower wavenumbers. japsonline.com

Table 3: Characteristic IR Absorption Frequencies (ν) for Benzothiazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H (Amide/Sulfonamide) Stretching 3121 - 3350 mdpi.comekb.eg
C-H (Aromatic) Stretching 3028 - 3108 nih.govresearchgate.net
C=O (Amide) Stretching 1609 - 1715 mdpi.comekb.egnih.gov
C=N (Thiazole) Stretching 1557 - 1597 mdpi.comnih.gov
C=C (Aromatic) Stretching 1441 - 1602 mdpi.comnih.gov
SO₂ (Sulfonamide) Asymmetric Stretching 1296 - 1305 japsonline.comekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the benzothiazole ring.

Benzothiazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. mdpi.com The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. mdpi.com The extent of conjugation and the presence of various substituents on the benzothiazole ring can significantly influence the λmax. Electron-donating or electron-withdrawing groups can cause a shift in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. mdpi.com For example, studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers showed that the position of the nitro group influenced the λmax, with values ranging from 271 nm to 307 nm. mdpi.com

Table 4: Representative UV-Vis Absorption Data for Benzothiazole Derivatives

Compound Type Solvent λmax (nm) Molar Absorptivity (ε) Transition Type Reference
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide Acetonitrile 271 - π→π* and n→π* mdpi.com
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide Acetonitrile 307 - π→π* and n→π* mdpi.com

X-ray Diffraction Studies for Solid-State Conformation and Crystal Structure Analysis

For benzothiazole derivatives, X-ray diffraction studies have revealed detailed structural information. For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one showed that the benzothiazole and chromene ring systems are nearly planar. nih.gov Such studies can identify the crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/n, Pbca), which are fundamental properties of the crystalline material. mdpi.comresearchgate.net The analysis of crystal packing provides insights into the non-covalent forces that govern the solid-state assembly, which can influence physical properties such as solubility and melting point. researchgate.net

Table 5: Example of Crystallographic Data for a Benzothiazole Derivative

Parameter 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile Reference
Chemical Formula C₁₄H₁₄N₂S₃ researchgate.netnih.gov
Crystal System Orthorhombic researchgate.netnih.gov
Space Group Pbca researchgate.netnih.gov
Unit Cell Dimensions a = 10.0771 Å, b = 16.0292 Å, c = 17.8768 Å researchgate.netnih.gov
Volume (V) 2887.58 ų researchgate.netnih.gov

| Molecules per unit cell (Z) | 8 | researchgate.netnih.gov |

Chromatographic Techniques for Purity Assessment of Research Samples (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds in research.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used extensively to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample. jistox.innih.gov By comparing the retention factor (Rf) of the synthesized compound with that of the starting materials on a TLC plate under a specific solvent system, a researcher can quickly assess the status of the reaction.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique used to separate components of a mixture and to determine the purity of a compound with high accuracy. nih.govannexpublishers.com A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity of the sample is typically determined by integrating the area of the peak corresponding to the compound of interest and expressing it as a percentage of the total area of all peaks in the chromatogram. HPLC is the technique of choice for the final purity assessment of research samples before further studies. nih.gov

Computational and Theoretical Chemistry Investigations of Benzo D Thiazol 2 Ylmethanesulfonamide Structure and Interactions

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding energetics and modes.

Molecular docking studies have been instrumental in elucidating the binding modes of benzothiazole (B30560) derivatives with various enzyme active sites. For instance, docking simulations of benzenesulfonamide (B165840) derivatives containing a thiazolidinone moiety with human carbonic anhydrase (hCA) isoforms II and IX have revealed efficient binding within the active site cavity. nih.govresearchgate.netnih.gov These studies show that the thiazolidinone fragment plays a crucial role in the binding of the molecules to the active site. nih.govresearchgate.netnih.gov The interactions are often characterized by hydrogen bonds and van der Waals forces with key residues. mdpi.com For example, in the active site of CA II, a hydrogen bond often forms between the sulfonamide group and the amino acid residue Thr199. researchgate.net

Similarly, docking studies of novel benzothiazole derivatives with the dihydropteroate (B1496061) synthase (DHPS) enzyme have helped in understanding the interaction of potent compounds with the binding sites. nih.gov These studies revealed that some compounds are linked by arene-H interactions with key residues like Lys220 within the p-aminobenzoic acid (PABA) pocket. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides a measure of the strength of the interaction. For instance, derivatives of benzo[d]thiazol-2-amine have shown strong binding affinities to the Human Epidermal growth factor receptor (HER) enzyme, with docking scores indicating effective interactions. nih.gov

Target EnzymeInteracting ResiduesKey InteractionsReference
Carbonic Anhydrase IIThr199Hydrogen bond with the SO2 group researchgate.net
Carbonic Anhydrase IXActive site cavity residuesSufficient interactions for efficient binding nih.govresearchgate.netnih.gov
Dihydropteroate Synthase (DHPS)Lys220Arene-H interactions nih.gov
Human Epidermal growth factor receptor (HER)Active site residuesHydrogen bonding, hydrophobic interactions nih.gov

Computational models are frequently used to predict the binding affinity and selectivity of ligands for their target receptors. Structure-activity relationship (SAR) studies on benzo[d]thiazol-2(3H)one based ligands for sigma (σ) receptors have shown that structural modifications to the linker length, aryl substitution, and alkylamine ring size can significantly impact binding affinity. nih.govnih.gov Many compounds in these series have displayed low nanomolar affinity for the σ receptor subtypes. nih.govnih.gov For example, certain derivatives have shown high affinity for σ-1 receptors with moderately high selectivity over σ-2 receptors. nih.govnih.gov

The binding affinity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives, high affinity and selectivity towards CB2 receptors were observed, with Ki values in the picomolar or low nanomolar range. researchgate.net These computational predictions are crucial for designing compounds with desired selectivity profiles, which is essential for minimizing off-target effects.

Compound SeriesTarget ReceptorKey FindingsReference
Benzo[d]thiazol-2(3H)one analoguesSigma (σ) receptorsLow nanomolar affinity for σ receptor subtypes; modifications affect affinity and selectivity. nih.govnih.gov
N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamidesCannabinoid CB2 receptorsHigh affinity and selectivity with Ki values in the picomolar to low nanomolar range. researchgate.net

The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. nih.gov Computational studies, in conjunction with experimental methods, have shown that benzothiazole derivatives can interact with DNA through various modes, including intercalation and groove binding. nih.govias.ac.inresearchgate.net Molecular docking simulations of benzo[d]thiazol-2-amine derivatives with DNA have been used to analyze their potential binding modes within the DNA groove, focusing on hydrogen bonding, hydrophobic interactions, and binding energies. nih.gov

These studies suggest that the planar benzothiazole ring can intercalate between the base pairs of the DNA double helix, while other parts of the molecule can bind to the minor groove. nih.govresearchgate.net The strength and mode of interaction are influenced by the specific substituents on the benzothiazole scaffold. nih.gov For instance, some metal complexes of benzothiazole Schiff bases have shown an intercalative mode of binding to calf thymus DNA (CT-DNA). ias.ac.inresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For benzothiazole derivatives, these studies have provided valuable insights for the design of more potent and selective compounds. nih.govbenthamscience.commdpi.com

SAR studies on benzo[d]thiazol-2(3H)one based sigma receptor ligands have demonstrated that variations in the linker length and substitutions on the aryl and alkylamine rings directly correlate with binding affinities and selectivity. nih.govnih.gov Similarly, for a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives, SAR analysis revealed that specific substitutions on the benzamide (B126) moiety led to high affinity and selectivity for the CB2 receptor. researchgate.net

QSAR models establish a mathematical relationship between the chemical structures and biological activities of a set of compounds. These models can then be used to predict the activity of new, unsynthesized compounds. While specific QSAR models for Benzo[d]thiazol-2-ylmethanesulfonamide were not detailed in the provided context, the general applicability of such models to benzothiazole derivatives is well-established for various biological targets. nih.govbenthamscience.com

Quantum Chemical Calculations and Electronic Property Analysis (e.g., DFT, HOMO-LUMO, Electrostatic Potential Maps)

Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for these calculations. mdpi.comscirp.orgresearchgate.net

DFT calculations have been employed to study the electronic structure of benzothiazole derivatives, providing insights into their molecular orbitals. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. mgesjournals.comresearchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. scirp.org For some benzothiazole derivatives, the HOMO is localized on the benzothiazole moiety, while the LUMO is projected towards other parts of the molecule, indicating potential sites for charge transfer. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. scirp.org MEP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding. scirp.org

Computational MethodProperty AnalyzedSignificanceReference
Density Functional Theory (DFT)Electronic structure, molecular orbitalsProvides insights into chemical reactivity and stability. mdpi.comscirp.orgresearchgate.net
HOMO-LUMO AnalysisEnergy gap, orbital distributionIndicates kinetic stability, reactivity, and potential for charge transfer. mgesjournals.comresearchgate.net
Molecular Electrostatic Potential (MEP)Charge distributionIdentifies nucleophilic and electrophilic sites, predicts intermolecular interactions. scirp.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling for Research Compound Prioritization

In silico ADMET prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. ugm.ac.idnih.govnih.govresearchgate.net Various software tools are used to predict these properties based on the molecular structure.

For benzothiazole derivatives, in silico ADMET studies have been performed to predict properties such as oral bioavailability, drug-likeness (e.g., adherence to Lipinski's rule of five), and potential toxicity. ugm.ac.idnih.govnih.gov These predictions help in prioritizing compounds for further experimental investigation. nih.gov For example, studies on certain benzothiazole derivatives have shown that they possess favorable pharmacokinetic properties and meet the criteria for drug-likeness. ugm.ac.id ADMET profiling can also predict potential metabolic pathways and identify any structural liabilities that might lead to toxicity. nih.govresearchgate.net This early assessment of ADMET properties is crucial for reducing the attrition rate of drug candidates in later stages of development.

Mechanistic Biochemical and Cellular Investigations of Benzo D Thiazol 2 Ylmethanesulfonamide Analogues in Vitro and in Cellulo Research

Enzyme Inhibition Kinetics and Selectivity Profiling

Analogues of Benzo[d]thiazol-2-ylmethanesulfonamide, particularly those incorporating the benzothiazole (B30560) sulfonamide scaffold, have been investigated for their ability to inhibit various classes of enzymes. The benzothiazole nucleus serves as a versatile pharmacophore, and its combination with a sulfonamide group, a well-known zinc-binding moiety, has led to the development of potent and sometimes selective enzyme inhibitors. nih.govresearchgate.net

The thiazole (B1198619) ring is a key structural feature in compounds designed to target protein kinases, which play a critical role in cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org Benzothiazole derivatives have been explored as inhibitors of several protein kinases.

One study focused on designing 2-aminobenzothiazole (B30445) analogues as potential inhibitors of Phosphoinositide 3-kinase beta (PI3Kβ). nih.gov A typical compound from this series demonstrated potent activity against PI3Kβ with an IC50 value of 0.02 µM and exhibited excellent selectivity over other class I PI3K subunits and mTOR. nih.gov Other research has identified 2-ureidobenzothiazole derivatives as multi-kinase inhibitors with broad-spectrum antiproliferative activity. mdpi.com Additionally, certain 2-thioether-benzothiazoles have been identified as potent and allosteric inhibitors of c-Jun N-terminal kinases (JNKs), which are serine/threonine protein kinases involved in stress signaling. nih.gov

Compound ClassTarget KinaseIC50 ValueSource
2-Aminobenzothiazole analoguePI3Kβ0.02 µM nih.gov
4-Phenoxyquinoline with benzo[d]thiazol-2-yl ureac-Met17.6 nM nih.gov
Thiazole carboxamide derivativec-Met2.54 ± 0.49 nM nih.gov

This table presents selected data on the protein kinase inhibitory activity of benzothiazole analogues.

Benzothiazole sulfonamides have shown significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are zinc-containing hydrolytic enzymes. nih.govresearchgate.net A series of benzothiazole-6-sulphonamides incorporating cyclic guanidines were synthesized and evaluated against hCA isoforms I, II, IV, and VII. nih.govresearchgate.net While the sulphaguanidine derivatives were inactive, the primary sulphonamide-containing guanidines were effective inhibitors of hCA I, II, and VII, with inhibition constants (Ki) in the low nanomolar to micromolar range. researchgate.net Specifically, imidazoline-incorporated sulphonamides demonstrated superior inhibitory activities against hCA II (Ki values of 37.6–65.6 nM) compared to benzimidazoline-substituted derivatives. nih.gov The most effective hCA II inhibitor in the series was 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide. nih.gov

Separately, thiazolidinone-based benzothiazole derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.gov These compounds showed excellent to good inhibitory activity, with IC50 values against α-glucosidase ranging from 3.20 ± 0.05 to 39.40 ± 0.80 μM. nih.gov

Compound ClassTarget EnzymeInhibition Value (Ki or IC50)Source
Imidazoline-incorporated benzothiazole-6-sulphonamideshCA II37.6–65.6 nM (Ki) nih.gov
Benzimidazoline-substituted benzothiazole-6-sulphonamideshCA II84.0–577.6 nM (Ki) nih.gov
Imidazoline-incorporated benzothiazole-6-sulphonamideshCA VII37.4–694.4 nM (Ki) nih.gov
Thiazolidinone-based benzothiazole derivativesα-Glucosidase3.20 ± 0.05 to 39.40 ± 0.80 μM (IC50) nih.gov

This table summarizes the inhibitory activities of benzothiazole analogues against various hydrolytic enzymes.

The benzothiazole scaffold has been used to design inhibitors of NRH: quinone oxidoreductase (NQO2), an enzyme implicated in cancer and neuroinflammation. nih.govnih.gov In one study, fifty-five benzothiazoles were synthesized and evaluated in an NQO2 enzyme inhibition assay. nih.gov Four compounds exhibited IC50 values below 100 nM. nih.govnih.gov The most active compound, 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole, had an IC50 of 25 nM. nih.gov Potent inhibition was also observed for 3',4',5'-trimethoxybenzothiazole analogues bearing 6-methoxy (IC50 = 51 nM), 6-amino (IC50 = 79 nM), and 6-acetamide (IC50 = 31 nM) substituents. nih.govnih.gov

Furthermore, in the context of developing treatments for Alzheimer's disease, novel benzothiazole derivatives were designed and synthesized as potential inhibitors of monoamine oxidase B (MAO-B). nih.gov

CompoundTarget EnzymeIC50 ValueSource
6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazoleNQO225 nM nih.gov
6-acetamide-3',4',5'-trimethoxybenzothiazole analogueNQO231 nM nih.govnih.gov
6-methoxy-3',4',5'-trimethoxybenzothiazole analogueNQO251 nM nih.govnih.gov
6-amino-3',4',5'-trimethoxybenzothiazole analogueNQO279 nM nih.govnih.gov

This table displays the IC50 values for benzothiazole analogues against the oxidoreductase NQO2.

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms (e.g., Sigma Receptors, Serotonin Receptors)

Analogues based on a benzo[d]thiazol-2(3H)-one scaffold have been investigated for their binding affinity and selectivity for sigma (σ) receptor subtypes. nih.gov A series of these compounds displayed low nanomolar affinity for σ receptors. nih.gov The binding affinities were evaluated in rat liver membranes. nih.gov One compound in the series, designated 8a, showed high affinity for σ-1 receptors (Ki = 4.5 nM) and was moderately selective (483-fold) over σ-2 receptors. nih.gov Another compound, which was later developed into a PET imaging agent, had a Ki of 0.96 ± 0.21 nM for the σ-1 receptor and 467 ± 60 nM for the σ-2 receptor. nih.gov These studies explored how structural modifications, such as linker length and aryl substitution, influenced receptor binding. nih.gov

Modulation of Protein Aggregation and Fibril Formation in Model Systems

The misfolding and aggregation of proteins are central to the pathology of numerous neurodegenerative diseases. acs.org A sulfonamide derivative of 4-(benzo[d]thiazol-2-yl)aniline (BTA) was evaluated for its ability to modulate the aggregation of proteins like α-synuclein and tau. acs.org The antifibrillary activity of BTA and its derivatives was monitored using the Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils. acs.org The results were confirmed using transmission electron microscopy (TEM). acs.org Another compound, 5-nitro-1,2-benzothiazol-3-amine (5-NBA), was identified as a potent inhibitor of oligomerization at low micromolar concentrations in a photoreactive cross-linking assay (PICUP). acs.org In a cell-based assay using M17D neuroblastoma cells, 5-NBA was shown to inhibit the formation of α-synuclein inclusions in a dose-dependent manner. acs.org

Cellular Activity and Phenotypic Characterization in Model Systems (e.g., Apoptosis Induction in Cancer Cell Lines, Neuroprotection in Neuroblastoma Cells)

Benzothiazole analogues have demonstrated significant antiproliferative activity in various cancer cell lines. A library of phenylacetamide derivatives containing the benzothiazole nucleus was tested for antiproliferative effects in three pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2) and two paraganglioma cell lines (PTJ86i, PTJ64i). mdpi.com Many of the derivatives showed improved activity compared to the lead compound. mdpi.com One promising compound, when combined with the standard chemotherapy drug gemcitabine, induced enhanced and synergistic effects on pancreatic cancer cell viability. researchgate.net

In another study, a 2-aminobenzothiazole derivative was found to suppress tumor cell proliferation by inducing G2/M cell cycle arrest in leukemic and breast cancer cell lines. nih.gov A novel series of 2-aminobenzothiazole analogues designed as PI3Kβ inhibitors strongly repressed the growth of prostate cancer cells (PC-3 and DU145) with IC50 values of 0.35 and 0.62 µM, respectively, while showing low cytotoxicity against normal fibroblast cells. nih.gov As mentioned previously, the compound 5-NBA demonstrated neuroprotective potential by inhibiting the formation of α-synuclein inclusions in M17D neuroblastoma cells. acs.org

Compound Class/DerivativeCell LineBiological EffectIC50 ValueSource
2-Aminobenzothiazole analoguePC-3 (Prostate Cancer)Growth Repression0.35 µM nih.gov
2-Aminobenzothiazole analogueDU145 (Prostate Cancer)Growth Repression0.62 µM nih.gov
4-Phenoxyquinoline with benzo[d]thiazol-2-yl ureaH460 (Lung Cancer)Cytotoxicity0.01 µM nih.gov
4-Phenoxyquinoline with benzo[d]thiazol-2-yl ureaMKN-45 (Gastric Cancer)Cytotoxicity0.06 µM nih.gov
4-Phenoxyquinoline with benzo[d]thiazol-2-yl ureaHT-29 (Colon Cancer)Cytotoxicity0.18 µM nih.gov
5-nitro-1,2-benzothiazol-3-amine (5-NBA)M17D (Neuroblastoma)Inhibition of α-synuclein inclusion formationNot specified acs.org

This table summarizes the cellular activities of various benzothiazole analogues in different model systems.

Benzo D Thiazol 2 Ylmethanesulfonamide As a Chemical Scaffold and Synthetic Precursor in Research

Utility in the Design and Synthesis of Novel Heterocyclic Frameworks

The benzo[d]thiazole sulfonamide scaffold is a versatile building block for the construction of diverse and complex heterocyclic systems. ijper.org Organic chemists leverage the inherent reactivity of this scaffold to forge new rings and introduce a variety of functional groups, leading to the creation of novel molecular architectures. These new frameworks are often designed with specific biological targets in mind, aiming to improve potency, selectivity, or pharmacokinetic properties over existing compounds. mdpi.com

One common strategy involves using the benzothiazole (B30560) unit as a foundation for synthesizing fused heterocyclic systems. For instance, researchers have developed pathways to create 2-pyrimidylbenzothiazoles that incorporate a sulfonamide moiety. ekb.eg In one approach, a substituted 2-aminobenzothiazole (B30445) is treated with p-tolylsulfonyl chloride, and subsequent cyclization reactions can be used to introduce other heterocyclic rings. researchgate.net This modular approach allows for the systematic modification of the final structure to explore structure-activity relationships.

Another key application is the use of the amino group of a precursor like 2-aminobenzothiazole to build more elaborate structures. While not the methanesulfonamide (B31651) derivative itself, the general synthetic amenability of the 2-aminobenzothiazole core is illustrative. Standard synthetic methods, such as the condensation of 2-aminothiophenols with various carboxylic acids, acyl chlorides, or aldehydes, are routinely used to generate a wide array of 2-substituted benzothiazoles, which can then be further functionalized. ijper.orgmdpi.com For example, substituted 2-(phenyl)sulfonamido-benzothiazoles have been synthesized and investigated for their potential biological activities. researchgate.net These synthetic routes highlight the role of the benzothiazole core as a reliable and adaptable precursor for generating novel heterocyclic compounds.

Table 1: Examples of Heterocyclic Frameworks Derived from Benzothiazole Precursors

Precursor TypeReactionResulting Heterocyclic FrameworkReference
2-Amino-6-fluoro-7-chloro-benzothiazoleTreatment with p-tolylsulfonyl chloride and amino compounds6-Fluoro-7-[anilino/morpholino/piperazino]-2-[N-p-tolyl sulphonamido] benzothiazoles researchgate.net
Substituted 2-pyrimidylbenzothiazolesIncorporation of sulfonamide moietiesNovel pyrimidinesulfonamide scaffolds ekb.eg
2-AminothiophenolsCondensation with carboxylic acids or acyl chlorides2-Substituted Benzothiazoles ijper.orgmdpi.com

Role in Constructing Diverse Compound Libraries for Academic Screening Efforts

The benzo[d]thiazole scaffold, including sulfonamide derivatives, is a cornerstone in the construction of compound libraries for high-throughput screening in academic and industrial research. jchemrev.com The goal of these screening efforts is to identify "hit" compounds with promising activity against a specific biological target, which can then be optimized into more potent "lead" compounds for drug development. nih.gov The structural and chemical diversity of benzothiazole derivatives makes them ideal candidates for inclusion in such libraries. jchemrev.com

The synthesis of these libraries often relies on established chemical pathways that are amenable to variation. ijper.org By starting with a common benzothiazole core, chemists can introduce a wide array of substituents and functional groups through parallel synthesis or combinatorial chemistry techniques. This allows for the rapid generation of hundreds or thousands of distinct molecules. For example, libraries of benzothiazole-based compounds have been synthesized and screened for a multitude of biological activities, including antibacterial, antifungal, anticancer, and antitubercular effects. nih.govnih.gov

Academic screening campaigns frequently utilize these libraries to explore new therapeutic avenues. For instance, a library of small polar compounds containing a benzoheterocyclic oxime carbamate (B1207046) series, derived from a benzothiazole precursor, was screened against M. tuberculosis to discover new antitubercular agents. nih.gov The amenability of the benzothiazole core to diverse chemical modifications allows for the creation of libraries that cover a broad chemical space, increasing the probability of discovering novel bioactive molecules. mdpi.comjchemrev.com

Q & A

Q. What experimental protocols assess the compound's stability under physiological conditions?

  • Methods :
  • Forced Degradation Studies : Expose to acidic (HCl), oxidative (H2_2O2_2), and thermal (40–60°C) stress, followed by HPLC analysis .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
  • Light Exposure Tests : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.